molecular formula C12H21NO2 B8655022 Ethyl 1-(aminomethyl)spiro[2.5]octane-1-carboxylate

Ethyl 1-(aminomethyl)spiro[2.5]octane-1-carboxylate

Cat. No. B8655022
M. Wt: 211.30 g/mol
InChI Key: XYEBZYNJSSEWEQ-UHFFFAOYSA-N
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Patent
US07030267B2

Procedure details

To 1-aminomethyl-spiro[2.5]octane-1-carboxylic acid ethyl ester (5.0 g, 23.7 mmol) was added 50 mL 3N HCl (aq), and the mixture was refluxed for 72 hours. The crude 1H NMR indicated the hydrolysis had proceeded to 50% completion. The solution was concentrated, and the residue washed exhaustively with Et2O to remove the starting material, until a fine white solid was obtained. The combined solids were washed again with Et2O (3×15 mL) to give a chalky solid. A small portion of the batch was recrystallized from MeOH/EtOAc to furnish 0.17 g (3.3%) of 1-aminomethyl-spiro[2.5]octane-1-carboxylic acid as a colorless solid, mp>250° C. (dec): 1H NMR (D2O) δ 3.37 (d, J=13.4 Hz, 1H), 2.83 (d, J=13.4 Hz, 1H), 1.21–1.33 (m, 10H), 0.99 (d, J=5.1 Hz, 1H), 0.47 (d, J=5.1 Hz, 1H). Anal. Calcd for C10H17NO2.HCl: C, 54.67; H, 8.26; N, 6.37. Found: C, 54.77; H, 8.41; N, 6.31. A second crop was also obtained (0.34 g, 6.6%). Anal. Calcd for C10H17NO2.HCl: C, 54.67; H, 8.26; N, 6.37. Found: C, 54.71; H, 8.42; N, 6.22. The Et2O washings were concentrated to provide 1-aminomethyl-spiro[2.5]octane-1-carboxylic acid ethyl ester hydrochloride as a colorless solid, mp 118–120° C.: 1H NMR (CDCl3) δ 8.39 (br s, 3H), 4.23 (m, 2H), 3.66 (m, 1H), 3.31 (m, 1H), 1.85 (m, 1H), 1.65 (m, 1H), 1.42–1.54 (m, 9H), 1.28 (t, J=7.1 Hz, 3H), 1.03 (d, J=5.4 Hz, 1H). Anal. Calcd for C12H21NO2.HCl: C, 58.17; H, 8.95; N, 5.65. Found: C, 58.31; H, 8.87; N, 5.51.
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1([CH2:14][NH2:15])[C:8]2([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:7]1)=[O:5])C>Cl>[NH2:15][CH2:14][C:6]1([C:4]([OH:5])=[O:3])[C:8]2([CH2:13][CH2:12][CH2:11][CH2:10][CH2:9]2)[CH2:7]1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)OC(=O)C1(CC12CCCCC2)CN
Name
Quantity
50 mL
Type
solvent
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was refluxed for 72 hours
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
WASH
Type
WASH
Details
the residue washed exhaustively with Et2O
CUSTOM
Type
CUSTOM
Details
to remove the starting material
CUSTOM
Type
CUSTOM
Details
until a fine white solid was obtained
WASH
Type
WASH
Details
The combined solids were washed again with Et2O (3×15 mL)
CUSTOM
Type
CUSTOM
Details
to give a chalky solid
CUSTOM
Type
CUSTOM
Details
A small portion of the batch was recrystallized from MeOH/EtOAc

Outcomes

Product
Name
Type
product
Smiles
NCC1(CC12CCCCC2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g
YIELD: PERCENTYIELD 3.3%
YIELD: CALCULATEDPERCENTYIELD 3.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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